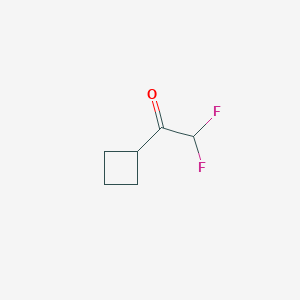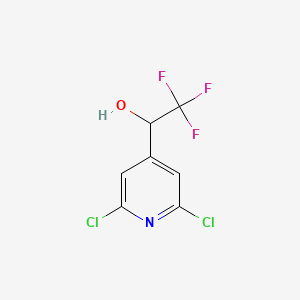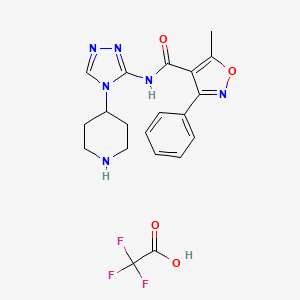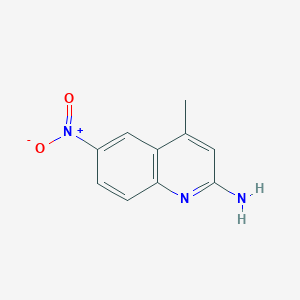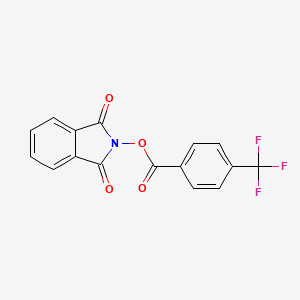
1,3-Dioxoisoindolin-2-yl 4-(trifluoromethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(trifluoromethyl)benzoate is an organic compound belonging to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety. The compound is known for its unique chemical structure, which includes a trifluoromethyl group attached to a benzoate moiety. This structural feature imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(trifluoromethyl)benzoate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . The reaction conditions often include the use of organic solvents such as acetone or methyl isobutyl ketone (MIBK) and may involve cyclization and acetylation steps .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation processes followed by condensation reactions in specific solvent mixtures. The use of acetic acid and other organic solvents in controlled volume ratios is common to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoindoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include oxidized isoindoline derivatives, reduced isoindoline compounds, and various substituted benzoate derivatives .
Scientific Research Applications
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(trifluoromethyl)benzoate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The compound is known to exhibit pleiotropic effects, which include inducing apoptosis in tumor cells, disrupting tumor interactions with the cellular microenvironment, and enhancing autoimmune responses . The presence of the trifluoromethyl group is believed to play a crucial role in modulating the compound’s biological activity and binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: A well-known phthalimide derivative with significant therapeutic applications.
N-Phthaloylglutamic acid imide: Another phthalimide compound with similar structural features.
Uniqueness
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(trifluoromethyl)benzoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This feature differentiates it from other phthalimide derivatives and enhances its potential for various scientific and industrial applications .
Properties
Molecular Formula |
C16H8F3NO4 |
|---|---|
Molecular Weight |
335.23 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 4-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C16H8F3NO4/c17-16(18,19)10-7-5-9(6-8-10)15(23)24-20-13(21)11-3-1-2-4-12(11)14(20)22/h1-8H |
InChI Key |
ZBHYVSSLPUTOLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-3-[(2-chloro-3-nitrophenyl)methoxy]pyridine-2-carbaldehyde](/img/structure/B13575841.png)
![2-[4-([1]Benzofuro[3,2-d]pyrimidin-4-yl)piperazin-1-yl]ethanol](/img/structure/B13575847.png)

![2-Methyl-5-[(trifluoromethyl)sulfanyl]furan-3-carboxylicacid](/img/structure/B13575865.png)
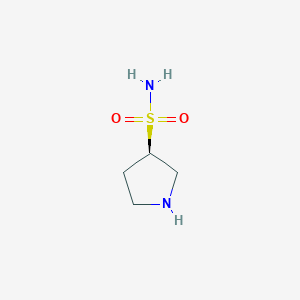
![3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxybenzoicacid](/img/structure/B13575873.png)
![5-chloro-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-(trifluoromethyl)benzamide](/img/structure/B13575880.png)
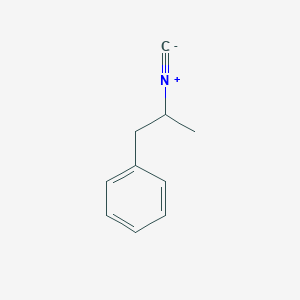
![(1R)-1-[3-(Methylsulfonyl)phenyl]ethanol](/img/structure/B13575893.png)
![7-[[ethyl(Phenyl)amino]methyl]-2-Methyl-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-One](/img/structure/B13575901.png)
